endo-Norbornene-cis-5,6-dicarboxylic acid

Overview

Description

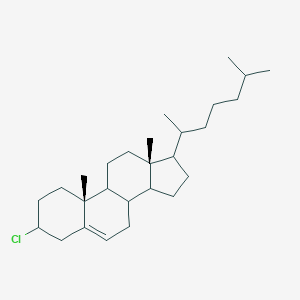

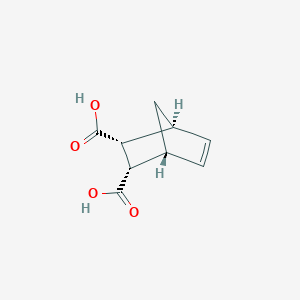

Endo-Norbornene-cis-5,6-dicarboxylic acid is an organic compound with the molecular formula C9H10O4 . It is also known by several other names such as cis-5-Norbornene-endo-2,3-dicarboxylic acid, Norbornylene-2,3-Dicarboxylic Acid, and 5-Norbornene-endo-2,3-dicarboxylic acid .

Synthesis Analysis

The synthesis of this compound involves the heating of its anhydride form in water to hydrolyze the anhydride to form the acid . Another synthesis method involves a Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile .Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic scaffold, which is a promising structure in medicinal chemistry due to its possible therapeutic application .Chemical Reactions Analysis

The chemical reactions involving this compound primarily include its formation through a Diels-Alder reaction and its hydrolysis from its anhydride form .Physical and Chemical Properties Analysis

This compound has a molar mass of 182.17 g/mol and a predicted density of 1.481±0.06 g/cm3 . It has a melting point of 175°C (dec.) (lit.) and a predicted boiling point of 419.8±45.0 °C . Its solubility in water is low, but it is soluble in organic solvents such as ethanol, chloroform, and dimethylformamide .Scientific Research Applications

Crystal Structure and Organic Additives Influence on CaCO3 Crystal Growth : The crystal structure of endo-Norbornene-cis-5,6-dicarboxylic acid has been extensively studied. These acids are significant as model compounds for organic additives that influence the crystal growth of calcium carbonate (CaCO3), which is crucial in various industrial applications (Batsanov & Hesselink, 2002).

Use in Polynuclear Complex Synthesis : The compound has been used in synthesizing a polynuclear complex [Cd(endc)(H2O)]n·nH2O, which exhibits a unique three-dimensional supramolecular framework. This is indicative of its potential in material science and coordination chemistry (Cai et al., 2007).

Role in Polymer Chemistry : this compound derivatives have been used to demonstrate the reverse-turn scaffold in norborneno peptide analogues. This has implications for designing novel polymers with specific conformational properties (Ranganathan et al., 1998).

Inhibition Properties in Antiglaucoma Sulfonamides : Derivatives of this compound have shown potential as inhibitors in carbonic anhydrase, which is relevant in the development of antiglaucoma agents (Casini et al., 2001).

Catalysis in Polymerization Reactions : The compound has been studied for its role in addition copolymerizations catalyzed by cyclopentadienyl nickel complexes. This research contributes to understanding the reactivities of various isomers in polymer chemistry (Shikada et al., 2008).

Ring-Opening Metathesis Polymerization : The compound has been involved in studies related to ring-opening metathesis polymerization, which is crucial in creating novel polymers with specific properties (Sutthasupa et al., 2007).

Co-Polymer Synthesis : It has also been used in synthesizing random co-polymers, adding to the diversity of applications in polymer science (Combe et al., 2014).

Radical Polymerization in Macromonomers : The compound plays a role in the synthesis of macromonomers through radical polymerization approaches, indicating its importance in advanced polymer engineering (Kollarigowda & Thakur, 2017).

Safety and Hazards

Future Directions

The norbornene scaffold, including endo-Norbornene-cis-5,6-dicarboxylic acid, has arisen as a promising structure in medicinal chemistry due to its possible therapeutic application in cancer treatment . The development of norbornene-based derivatives as potential chemotherapeutic agents is attracting significant attention . The use of norbornene and its related compounds encapsulated in nanosystems for use in cancer therapies is also being explored .

Mechanism of Action

Target of Action

Endo-Norbornene-cis-5,6-dicarboxylic acid, also known as Carbic acid, has been found to have potential therapeutic applications in cancer treatment . The primary targets of this compound are cancer cells, specifically HeLa and KBr cell lines .

Mode of Action

Carbic acid interacts with its targets by affecting their viability and inducing apoptosis . This is achieved through DNA-cleavage activity . The exact molecular interactions between Carbic acid and its targets are still under investigation.

Biochemical Pathways

It is known that the compound’s antitumoral efficacy is related to its structure, which includes a bicyclic scaffold . This structure allows Carbic acid to interact with chemotherapeutic agents or form metal complexes , which can affect various biochemical pathways and their downstream effects.

Pharmacokinetics

Its solubility in water is low, but it is soluble in organic solvents such as ethanol, chloroform, and dimethylformamide . These properties may impact its bioavailability and pharmacokinetics.

Result of Action

The primary result of Carbic acid’s action is the induction of apoptosis in cancer cells . This leads to a decrease in the viability of these cells, contributing to its potential as a chemotherapeutic agent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Carbic acid. For instance, it is generally safe under normal use conditions, but users must follow proper safety procedures, including wearing personal protective equipment . Furthermore, during use and storage, Carbic acid should avoid contact with oxidants and strong acids to prevent possible dangerous reactions .

Biochemical Analysis

Biochemical Properties

It has been demonstrated that Zn(II) complexes with endo-Norbornene-cis-5,6-dicarboxylic acid can affect the viability of HeLa and KBr cell lines and induce apoptosis via DNA-cleavage activity .

Cellular Effects

It has been shown to affect the viability of HeLa and KBr cell lines .

Molecular Mechanism

It has been suggested that it may induce apoptosis in certain cell lines via DNA-cleavage activity .

Temporal Effects in Laboratory Settings

It is known that it is a stable compound with a melting point of 175°C (dec.) (lit.) .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of endo-Norbornene-cis-5,6-dicarboxylic acid involves the conversion of Norbornene to endo-Norbornene-cis-5,6-dicarboxylic acid through a series of reactions.", "Starting Materials": [ "Norbornene", "KMnO4", "H2SO4", "NaOH", "HCl", "Na2SO4", "NaHCO3", "NaCl", "H2O", "EtOH", "CH2Cl2", "Na2CO3", "MgSO4", "Acetic anhydride", "Pyridine", "Acetic acid" ], "Reaction": [ "Norbornene is first oxidized to Norbornene-5,6-epoxide using KMnO4 and H2SO4.", "Norbornene-5,6-epoxide is then treated with NaOH to form endo-Norbornene-5,6-dicarboxylic acid.", "The endo-Norbornene-5,6-dicarboxylic acid is then converted to its cis isomer, endo-Norbornene-cis-5,6-dicarboxylic acid, by treating it with HCl.", "The resulting solution is then extracted with CH2Cl2 and the organic layer is washed with Na2CO3 and dried over MgSO4.", "The solvent is removed under reduced pressure and the residue is purified by recrystallization from EtOH.", "The product is further characterized by melting point determination and spectroscopic techniques such as NMR and IR." ] } | |

CAS No. |

3853-88-1 |

Molecular Formula |

C9H10O4 |

Molecular Weight |

182.17 g/mol |

IUPAC Name |

(2S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid |

InChI |

InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4-,5?,6-,7+/m1/s1 |

InChI Key |

NIDNOXCRFUCAKQ-ZUMNNYEFSA-N |

Isomeric SMILES |

C1[C@H]2C=CC1[C@@H]([C@@H]2C(=O)O)C(=O)O |

SMILES |

C1C2C=CC1C(C2C(=O)O)C(=O)O |

Canonical SMILES |

C1C2C=CC1C(C2C(=O)O)C(=O)O |

Pictograms |

Irritant |

Synonyms |

cis-5-Norborene-endo-2,3-dicarboxylic acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the typical coordination behavior of Carbic acid with transition metals?

A1: Carbic acid acts as a bridging ligand through its carboxylate groups, forming polynuclear complexes with transition metals. For example, it forms a two-dimensional layered structure with Cadmium(II) ions, where each Cadmium(II) ion coordinates with six oxygen atoms from three Carbic acid molecules and one water molecule. [] These layers further interact through hydrogen bonding to create a three-dimensional supramolecular framework. [] Similarly, Carbic acid forms complexes with Copper(II) [] and Manganese(II) [], demonstrating its versatility in coordinating with different transition metals.

Q2: What are the spectroscopic characteristics of Carbic acid?

A2: While the provided research excerpts do not offer detailed spectroscopic data for Carbic acid, they highlight the use of Infrared (IR) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopies for the characterization of its metal complexes. [] These techniques provide information about the functional groups present and the coordination environment around the metal centers. Further investigation into spectroscopic databases and literature would be needed to obtain comprehensive spectroscopic data for Carbic acid.

Q3: What are the crystallographic features of Carbic acid and its anhydride?

A4: Carbic acid crystallizes in the monoclinic system with the space group P21/c. [] Its anhydride, endo-Norbornene-cis-5,6-dicarboxylic anhydride, crystallizes in the orthorhombic system. [, ] These crystallographic details, obtained through X-ray diffraction studies, are crucial for understanding the molecular packing, intermolecular interactions, and potential applications of these compounds.

Q4: Are there any computational studies related to Carbic acid or its derivatives?

A5: Although the provided research excerpts do not directly discuss computational studies on Carbic acid, one study employed molecular docking to investigate the interaction of Copper(II) and Manganese(II) complexes with a specific DNA sequence (PDB ID: 1AIO). [] This approach provides insights into the potential binding modes and affinities of these complexes with DNA. Further computational studies could explore the electronic structure, reactivity, and interactions of Carbic acid with various biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B213050.png)